![molecular formula C24H17N3 B14181325 1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline CAS No. 862423-26-5](/img/structure/B14181325.png)
1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is known for its unique structural features, which include a pyrazole ring fused to a quinoline ring system, with phenyl groups at positions 1 and 3, and a vinyl group at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline typically involves a multi-step process. One common method is the Friedländer condensation, which involves the reaction of o-aminoacetophenone with 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one. The resulting intermediate is then subjected to further reactions to introduce the vinyl group at position 6 .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to streamline the process and make it more cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to intramolecular charge transfer processes, which can be modulated by the presence of various cations and other chemical species . This makes it a valuable tool for sensing and detection applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline: Lacks the vinyl group at position 6.
1,3-Diphenyl-6-methyl-1H-pyrazolo[3,4-b]quinoline: Contains a methyl group instead of a vinyl group at position 6.
1,3-Diphenyl-6-ethynyl-1H-pyrazolo[3,4-b]quinoline: Contains an ethynyl group at position 6.
Uniqueness
The vinyl group can participate in additional chemical reactions, such as polymerization and cross-coupling, expanding the compound’s utility in various fields .
Propiedades
Número CAS |
862423-26-5 |
|---|---|
Fórmula molecular |
C24H17N3 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
6-ethenyl-1,3-diphenylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C24H17N3/c1-2-17-13-14-22-19(15-17)16-21-23(18-9-5-3-6-10-18)26-27(24(21)25-22)20-11-7-4-8-12-20/h2-16H,1H2 |
Clave InChI |
ICCQWJKUAKCRKE-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC2=CC3=C(N=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


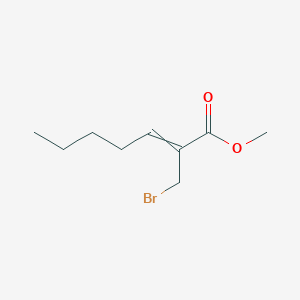

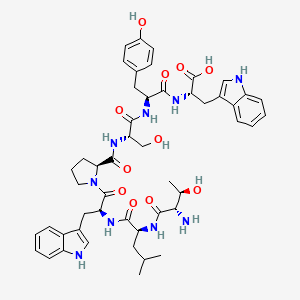
![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)



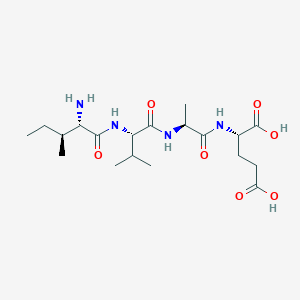
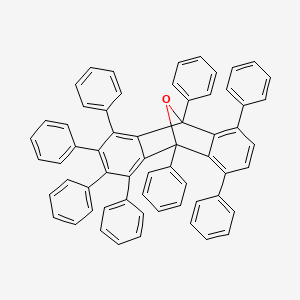
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)
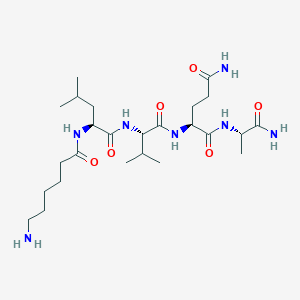
![1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one](/img/structure/B14181313.png)
![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)

